molecular formula C18H19ClN2O2S B238209 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide

Cat. No. B238209
M. Wt: 362.9 g/mol
InChI Key: TXDYHTAVLJRECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with conditions such as arthritis. Celecoxib belongs to the class of drugs called selective COX-2 inhibitors, which work by blocking the action of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

Celecoxib works by selectively inhibiting the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. By inhibiting COX-2, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Celecoxib has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, and reducing the risk of cardiovascular events. Celecoxib has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Celecoxib is also relatively easy to synthesize and is readily available. However, one limitation of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it is a drug that is designed for human use, and its effects in animal models may not always be predictive of its effects in humans.

Future Directions

There are several future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. Another area of research is the investigation of the potential therapeutic effects of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the safety and efficacy of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in humans, particularly in the context of long-term use and in vulnerable populations such as the elderly.

Synthesis Methods

The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide involves several steps, including the reaction of 4-bromobenzene with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 4-(methylsulfonyl)phenylboronic acid to form 4-(methylsulfonyl)benzophenone. This compound is then reacted with 4-chlorothiophenol in the presence of a palladium catalyst to form N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. Celecoxib has also been studied for its potential cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of cardiovascular disease.

properties

Product Name

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12(2)18(23)21-15-7-5-14(6-8-15)20-17(22)11-24-16-9-3-13(19)4-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

TXDYHTAVLJRECA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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